Ono-DI-004

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

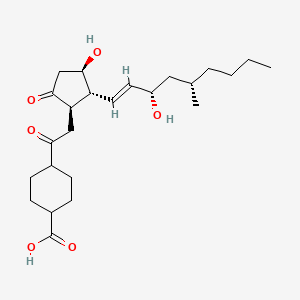

Structure

3D Structure

Properties

CAS No. |

87-71-8 |

|---|---|

Molecular Formula |

C24H38O6 |

Molecular Weight |

422.6 g/mol |

IUPAC Name |

4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C24H38O6/c1-3-4-5-15(2)12-18(25)10-11-19-20(23(28)14-22(19)27)13-21(26)16-6-8-17(9-7-16)24(29)30/h10-11,15-20,22,25,27H,3-9,12-14H2,1-2H3,(H,29,30)/b11-10+/t15-,16?,17?,18+,19+,20+,22+/m0/s1 |

InChI Key |

KWRRIFVHVJWXPU-HVCOQRSISA-N |

SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Isomeric SMILES |

CCCC[C@H](C)C[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Canonical SMILES |

CCCCC(C)CC(C=CC1C(CC(=O)C1CC(=O)C2CCC(CC2)C(=O)O)O)O |

Synonyms |

ONO-DI-004 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: ONO-DI-004 EP1 Receptor Selectivity

Executive Summary

In the landscape of Prostanoid Receptor research, the EP1 receptor (PTGER1) remains a critical target for understanding nociception, smooth muscle contraction, and tumorigenesis. Historically, the field relied on 17-phenyl-trinor-PGE2 as a standard agonist. However, this compound exhibits significant off-target activity at the EP3 receptor, confounding data interpretation.

ONO-DI-004 (CAS: 250605-97-1) has emerged as the superior pharmacological tool, defined by its high selectivity for EP1 and negligible activity at EP2, EP3, and EP4 subtypes. This guide provides a comprehensive technical analysis of this compound, detailing its mechanistic action, selectivity profile, and validated experimental protocols for researchers demanding precise receptor characterization.

Molecular Pharmacology & Selectivity Profile

The Selectivity Challenge

Prostaglandin E2 (PGE2) binds promiscuously to four G-protein coupled receptors (EP1–EP4). Differentiating EP1-mediated effects (Gq-coupled) from EP3-mediated effects (Gi-coupled) is notoriously difficult in tissue preparations due to their co-expression in smooth muscle and neuronal tissues.

-

17-phenyl-trinor-PGE2: Potent EP1 agonist but retains substantial EP3 agonism.

-

This compound: Engineered for strict EP1 specificity.[1]

Pharmacological Data

This compound functions as a potent, full agonist at the EP1 receptor.[2][3]

| Parameter | Value | Context |

| Target | Human EP1 Receptor (PTGER1) | Primary Agonist |

| Affinity (pKi) | 6.8 (~158 nM) | Displacement of [³H]-PGE2 |

| Selectivity | > 100-fold vs. EP3 | Validated in human pulmonary vein assays |

| Selectivity | Negligible vs. EP2 / EP4 | No cAMP accumulation observed |

| Functional Potency | EC50 ~ 10–100 nM | Calcium mobilization assays |

Key Insight: In human pulmonary vein studies, this compound induced EP1-mediated contraction but failed to elicit responses in EP3-dominant pulmonary arteries, a distinction where 17-phenyl-trinor-PGE2 often fails (Norel et al., 2004).

Mechanism of Action: Signal Transduction

This compound activates the EP1 receptor, a Gαq-coupled GPCR. Unlike EP2/EP4 (Gs-cAMP) or EP3 (Gi-cAMP), EP1 activation triggers the Phospholipase C (PLC) cascade, resulting in intracellular Calcium (

Diagram 1: this compound Signaling Pathway

Caption: The Gq-coupled signaling cascade initiated by this compound binding to the EP1 receptor.

Experimental Validation Protocols

-

Functional Validation: Calcium Flux Assay (confirms agonism and Gq coupling).

-

Selectivity Control: Use of specific antagonists (ONO-8711 or ONO-8713) to reverse the effect.

Protocol A: Intracellular Calcium Mobilization (FLIPR/FlexStation)

This protocol quantifies the functional potency of this compound in HEK293 cells stably expressing human EP1.

Materials:

-

HEK293-hEP1 stable cell line.

-

Calcium Indicator Dye (e.g., Fluo-4 AM or Fura-2).

-

Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

-

Compound: this compound (Stock 10 mM in DMSO).[4]

Workflow:

-

Seeding: Plate cells at 50,000 cells/well in black-wall, clear-bottom 96-well plates. Incubate overnight.

-

Dye Loading:

-

Remove media.

-

Add 100 µL dye loading buffer (4 µM Fluo-4 AM + 0.04% Pluronic F-127 in Assay Buffer).

-

Incubate 45 min at 37°C, then 15 min at RT.

-

-

Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 30 seconds to establish baseline.

-

Agonist Addition:

-

Inject 20 µL of 5x concentrated this compound (Final concentration range: 0.1 nM to 10 µM).

-

Control: Run parallel wells with Vehicle (DMSO) and Positive Control (1 µM PGE2).

-

-

Measurement: Monitor kinetics for 120 seconds.

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot log(concentration) vs. Response to determine EC50.

-

Protocol B: Selectivity Verification (Organ Bath)

To confirm lack of EP3 activity in tissue preparations.

-

Tissue: Guinea pig trachea (contains EP1 and EP2) or Human Pulmonary Vein (EP1 dominant).

-

Setup: Mount rings in Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2 at 37°C.

-

Pre-contraction: Induce tone (if necessary) or measure basal tone.

-

Challenge: Add cumulative doses of this compound (1 nM – 10 µM).

-

Validation Step (Crucial):

Diagram 2: Experimental Workflow Logic

Caption: Logic flow for validating this compound activity and confirming EP1 specificity.

References

-

Norel, X., et al. (2004).[2] "Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713." Prostaglandins & Other Lipid Mediators.[2]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2023). "Prostanoid Receptors: EP1 Receptor Ligands." Guide to Pharmacology Database. [7]

-

Jones, R.L., et al. (2011). "EP4 receptor as a new target for bronchodilator therapy." British Journal of Pharmacology.

-

Bäuerle, T., et al. (2003). "EP1, EP2, and EP4 receptor agonists induce spinal hyperexcitability."[5] Journal of Neuroscience.

Sources

- 1. biocat.com [biocat.com]

- 2. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. EP4 receptor as a new target for bronchodilator therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]

- 5. researchgate.net [researchgate.net]

- 6. Unveiling the Potential of KT-00113: A Promising EP2/EP4 Dual Antagonist in Cancer Immunotherapy [synapse.patsnap.com]

- 7. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ono-DI-004: A Potent and Selective EP1 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ono-DI-004 is a synthetic organic compound that has emerged as a valuable pharmacological tool for researchers investigating the physiological and pathological roles of the prostaglandin E2 receptor subtype 1 (EP1).[1][2] As a potent and selective agonist for the EP1 receptor, this compound allows for the targeted activation of this specific signaling pathway, enabling a deeper understanding of its downstream effects in various biological systems.[1] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, physicochemical properties, and demonstrated applications in preclinical research.

Physicochemical Properties

This compound is a small molecule with the following chemical and physical characteristics:

| Property | Value | Source |

| Molecular Formula | C24H38O6 | [1] |

| Molecular Weight | 422.56 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | 10 mM in DMSO | [1] |

| CAS Number | 250605-97-1 | [2] |

Mechanism of Action: Targeting the EP1 Receptor Signaling Pathway

This compound exerts its biological effects by selectively binding to and activating the EP1 receptor, a G protein-coupled receptor (GPCR).[3] The EP1 receptor is one of four subtypes of receptors for prostaglandin E2 (PGE2), a lipid mediator involved in a wide range of physiological and pathological processes.[4]

Upon agonist binding, the EP1 receptor couples to the Gq alpha subunit of its associated heterotrimeric G protein.[4][5] This activation initiates a downstream signaling cascade, as illustrated in the diagram below.

Step-by-Step Methodology: In Vitro Vasoconstriction Assay

-

Tissue Preparation:

-

Human pulmonary arteries and veins are obtained from surgical resections and transported in cold physiological salt solution.

-

Vessels are dissected free of surrounding connective tissue and cut into rings of approximately 2-3 mm in length.

-

The endothelium may be removed by gently rubbing the intimal surface.

-

-

Mounting and Equilibration:

-

Vessel rings are suspended between two stainless-steel hooks in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Rings are allowed to equilibrate for at least 60 minutes under a resting tension of approximately 1.5-2.0 g.

-

-

Experimental Protocol:

-

The viability of the vessel rings is assessed by contracting them with a high-potassium solution.

-

After washing and returning to baseline tension, a stable contraction is induced with a thromboxane A2 mimetic (e.g., U46619).

-

Once a stable plateau is reached, cumulative concentrations of this compound are added to the organ bath.

-

Changes in isometric tension are continuously recorded.

-

-

Data Analysis:

-

The response to this compound is expressed as a percentage of the pre-contraction induced by the thromboxane A2 mimetic.

-

A dose-response curve is generated by plotting the percentage of contraction against the logarithm of the this compound concentration.

-

The EC50 value, the concentration of agonist that produces 50% of the maximal response, can then be calculated.

-

In Vivo Spinal Neuron Activity Recording

This compound has also been instrumental in studying the role of the EP1 receptor in nociceptive processing within the spinal cord. By administering this compound directly to the spinal cord surface, researchers have been able to investigate its effects on the excitability of spinal neurons.

Step-by-Step Methodology: Spinal Cord Slice Preparation and Electrophysiological Recording

-

Spinal Cord Slice Preparation:

-

An adult rat is deeply anesthetized, and a laminectomy is performed to expose the lumbar spinal cord.

-

The animal is then perfused transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

-

The lumbar spinal cord is carefully dissected and embedded in agar.

-

Transverse slices (300-400 µm thick) are cut using a vibratome in ice-cold aCSF.

-

Slices are incubated in oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single spinal cord slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at room temperature.

-

Spinal neurons are visualized using infrared differential interference contrast (IR-DIC) microscopy.

-

Whole-cell patch-clamp recordings are made from individual neurons using glass micropipettes filled with an appropriate internal solution.

-

The membrane potential and firing activity of the neuron are recorded in current-clamp mode.

-

-

Drug Application:

-

A stable baseline of neuronal activity is recorded.

-

This compound is applied to the slice via the perfusion system at known concentrations.

-

Changes in neuronal firing rate, membrane potential, and response to synaptic stimulation are recorded.

-

-

Data Analysis:

-

The firing frequency and other electrophysiological parameters before, during, and after the application of this compound are quantified and compared.

-

Statistical analysis is performed to determine the significance of any observed changes in neuronal activity.

-

Conclusion

This compound is a powerful and selective tool for probing the function of the EP1 receptor. Its utility has been demonstrated in both in vitro and in vivo experimental systems, providing valuable insights into the role of EP1 signaling in vascular physiology and nociception. As research into the therapeutic potential of targeting the EP1 receptor continues, this compound will undoubtedly remain an indispensable compound for elucidating the intricate mechanisms governed by this important prostaglandin receptor subtype.

References

-

Bio-protocol. (n.d.). Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Retrieved from [Link]

- Norel, X., de Montpreville, V., & Brink, C. (2004). Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713.

- PNAS. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2.

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). EP1 receptor. Retrieved from [Link]

- Carp, J. S., Wolpaw, J. R., & Chen, X. Y. (2008). An in vitro protocol for recording from spinal motoneurons of adult rats. Journal of Neuroscience Methods, 171(2), 209–216.

-

JoVE. (2022). Recording Network Activity in Spinal Nociceptive Circuits Using Microelectrode Arrays. Retrieved from [Link]

-

Wikipedia. (n.d.). Prostaglandin EP1 receptor. Retrieved from [Link]

-

Creative Bioarray. (n.d.). Ca2+ Mobilization Assay. Retrieved from [Link]

- MDPI. (2020). Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. Molecules, 25(21), 5087.

-

JoVE. (2014). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Retrieved from [Link]

- Google Patents. (n.d.). WO2009141718A2 - Process for the preparation of prostaglandin analogues and intermediates thereof.

-

PubMed Central. (2025). Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. Retrieved from [Link]

-

Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service. (n.d.). Retrieved from [Link]

-

JoVE. (2010). How to Culture, Record and Stimulate Neuronal Networks on Micro-electrode Arrays (MEAs). Retrieved from [Link]

-

ResearchGate. (n.d.). Prostaglandin E receptors (EP1)-mediated signaling events. Retrieved from [Link]

Sources

- 1. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]

- 2. biocat.com [biocat.com]

- 3. Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Prostaglandin E2 Receptor EP4 Pathway: A Therapeutic Target for ONO-4578

This guide provides a comprehensive technical overview of the Prostaglandin E2 (PGE2) Receptor EP4 signaling pathway, the mechanism of action of ONO-4578, a selective EP4 antagonist, and its therapeutic potential in oncology. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key immunosuppressive molecule within the TME is prostaglandin E2 (PGE2), which exerts its effects through various receptors, most notably the EP4 receptor. The PGE2-EP4 signaling axis promotes tumor growth, metastasis, and immune evasion. ONO-4578 is a potent and selective oral antagonist of the EP4 receptor, currently under clinical investigation as a promising cancer therapeutic. By blocking this pathway, ONO-4578 aims to restore anti-tumor immunity and enhance the efficacy of other immunotherapies, such as immune checkpoint inhibitors. This guide will delve into the intricate details of the EP4 pathway, the preclinical and clinical evidence supporting ONO-4578, and the experimental methodologies to study this critical signaling cascade.

The Prostaglandin E2 Receptor EP4: A Central Regulator in the Tumor Microenvironment

Prostaglandin E2 is a principal product of the cyclooxygenase-2 (COX-2) enzyme, which is frequently overexpressed in various cancers. PGE2 mediates a wide range of physiological and pathological processes by binding to four G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] Among these, the EP4 receptor has emerged as a pivotal player in cancer progression due to its profound influence on both tumor cells and the surrounding immune landscape.[2][3]

EP4 Receptor Signaling Cascade

The EP4 receptor is a Gs alpha subunit-coupled receptor.[4] Upon binding of its ligand, PGE2, the EP4 receptor undergoes a conformational change, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1][5] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, including the transcription factor CREB.[4] This canonical pathway is central to many of the cellular responses mediated by EP4.

Emerging evidence also suggests that EP4 can couple to alternative signaling pathways, including Gαi, phosphatidylinositol 3-kinase (PI3K), and β-arrestin, adding layers of complexity to its biological functions.[6] This signaling diversity allows the EP4 receptor to influence a wide array of cellular processes critical for tumor progression, such as proliferation, survival, migration, and angiogenesis.[4][6]

Figure 1: Simplified EP4 Receptor Signaling Pathway and the Action of ONO-4578. This diagram illustrates the canonical Gαs-cAMP-PKA pathway activated by PGE2 binding to the EP4 receptor, leading to the regulation of gene expression. It also depicts the inhibitory action of ONO-4578 on the EP4 receptor. Dashed lines indicate alternative signaling pathways.

Role of EP4 in the Tumor Microenvironment

The PGE2-EP4 signaling axis creates an immunosuppressive tumor microenvironment through its influence on various immune cell populations:[2]

-

T Cells: PGE2-EP4 signaling can suppress T cell activation, proliferation, and cytokine production, thereby impairing the adaptive anti-tumor immune response.[7]

-

Regulatory T cells (Tregs): This pathway can promote the expansion and function of Tregs, which are potent suppressors of anti-tumor immunity.[8]

-

Dendritic Cells (DCs): EP4 signaling can inhibit the maturation and function of DCs, which are critical for antigen presentation and the initiation of T cell responses.[9]

-

Myeloid-Derived Suppressor Cells (MDSCs): The PGE2-EP4 axis is implicated in the accumulation and activation of MDSCs, a heterogeneous population of immature myeloid cells with strong immunosuppressive capabilities.

-

M2 Macrophages: EP4 signaling can promote the polarization of macrophages towards an M2 phenotype, which is associated with tumor promotion and immune suppression.[10]

By orchestrating this immunosuppressive network, the PGE2-EP4 pathway allows tumor cells to evade immune surveillance and progress.

ONO-4578: A Selective EP4 Receptor Antagonist

ONO-4578 is a highly selective, orally available small-molecule antagonist of the EP4 receptor.[10][11] Its primary mechanism of action is to block the binding of PGE2 to the EP4 receptor, thereby inhibiting the downstream signaling pathways that contribute to tumor growth and immune suppression.[12] This targeted approach is designed to restore anti-tumor immunity and potentially enhance the efficacy of other cancer therapies.[11][13]

Preclinical Evidence

Preclinical studies have provided a strong rationale for the clinical development of ONO-4578. In syngeneic mouse tumor models, ONO-4578 has demonstrated potent anti-tumor activity.[10] Key findings from these studies include:

-

Reduced Tumor Growth: Treatment with ONO-4578 has been shown to inhibit the growth of various tumor types, including colon and glioma models.[7]

-

Modulation of the Tumor Microenvironment: ONO-4578 treatment leads to a reduction in the infiltration of M2 macrophages in tumors.[7][10]

-

Enhanced Anti-Tumor Immunity: Microarray analysis of tumor tissues from ONO-4578-treated mice revealed an upregulation of genes associated with cytotoxic T lymphocytes and natural killer cells.[7]

-

Synergy with Immune Checkpoint Inhibitors: The combination of ONO-4578 with an anti-PD-1 antibody resulted in enhanced anti-tumor effects compared to either agent alone.[7][10]

These preclinical data highlight the potential of ONO-4578 to reprogram the tumor microenvironment from an immunosuppressive to an immune-active state.

Clinical Development and Efficacy

ONO-4578 has advanced into clinical trials, with a primary focus on its use in combination with other anti-cancer agents.

Table 1: Overview of Key Clinical Trials for ONO-4578

| Trial Identifier | Phase | Indication | Treatment Arms | Primary Endpoint | Status |

| NCT03155061 | Phase 1 | Advanced Solid Tumors | ONO-4578 monotherapy and in combination with nivolumab | Safety and Tolerability | Completed |

| ONO-4578-08 (NCT06256328) | Phase 2 | HER2-Negative Gastric/Gastroesophageal Junction Cancer | ONO-4578 + nivolumab + chemotherapy vs. Placebo + nivolumab + chemotherapy | Progression-Free Survival (PFS) | Met Primary Endpoint[14] |

In a Phase 2 study (ONO-4578-08), the combination of ONO-4578 with nivolumab (an anti-PD-1 antibody) and chemotherapy demonstrated a statistically significant improvement in progression-free survival in patients with previously untreated, HER2-negative advanced or recurrent gastric or gastroesophageal junction cancer.[13][14][15] Importantly, no new safety concerns were identified with the addition of ONO-4578 to the treatment regimen.[13][14] These promising results have paved the way for further investigation of ONO-4578 in various cancer types.

Methodologies for Studying the EP4 Pathway and ONO-4578

A variety of in vitro and in vivo assays are crucial for elucidating the intricacies of the EP4 signaling pathway and evaluating the efficacy of antagonists like ONO-4578.

In Vitro Assays

-

cAMP Measurement Assays:

-

Principle: These assays quantify the intracellular levels of cAMP, the primary second messenger of EP4 signaling. A decrease in PGE2-induced cAMP levels in the presence of an antagonist indicates target engagement and inhibition.

-

Protocol Outline:

-

Culture cells expressing the EP4 receptor (e.g., HEK293 cells stably expressing EP4).

-

Pre-incubate cells with varying concentrations of the EP4 antagonist (e.g., ONO-4578).

-

Stimulate the cells with a fixed concentration of PGE2.

-

Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF-based kit.

-

Calculate the IC50 value of the antagonist.[16]

-

-

-

Reporter Gene Assays:

-

Principle: These assays utilize a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE). Activation of the EP4 pathway leads to CREB phosphorylation and subsequent reporter gene expression.

-

Protocol Outline:

-

Transfect cells with a CRE-luciferase reporter plasmid and an EP4 expression vector.

-

Treat the cells with the EP4 antagonist followed by PGE2 stimulation.

-

Measure luciferase activity as a readout of pathway activation.[16]

-

-

-

Cell Migration and Invasion Assays:

-

Principle: These assays assess the effect of EP4 signaling on the migratory and invasive potential of cancer cells, which are key processes in metastasis.

-

Protocol Outline (Transwell Assay):

-

Seed cancer cells in the upper chamber of a Transwell insert (with or without a Matrigel coating for invasion assays).

-

Add PGE2 and the EP4 antagonist to the lower chamber.

-

Incubate for a defined period to allow cell migration/invasion.

-

Fix, stain, and quantify the cells that have migrated to the lower surface of the insert.

-

-

Figure 2: Experimental Workflow for Studying EP4 Antagonists. This diagram outlines the progression from in vitro target validation and compound screening to in vivo efficacy and mechanism of action studies for EP4 antagonists like ONO-4578.

In Vivo Models

-

Syngeneic Tumor Models:

-

Principle: These models utilize immunocompetent mice implanted with murine tumor cell lines, allowing for the study of the interplay between the tumor, the immune system, and the therapeutic agent.

-

Protocol Outline:

-

Implant a murine tumor cell line (e.g., CT26 colon carcinoma, MC38 colon adenocarcinoma) into the appropriate anatomical site of immunocompetent mice.

-

Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, ONO-4578, anti-PD-1, combination).

-

Administer the treatments according to the desired schedule and route (e.g., oral gavage for ONO-4578).

-

Monitor tumor growth over time using caliper measurements.

-

At the end of the study, harvest tumors and other tissues for further analysis.

-

-

-

Analysis of the Tumor Microenvironment:

-

Flow Cytometry: This technique is used to quantify and characterize different immune cell populations within the tumor and lymphoid organs. Staining for markers such as CD4, CD8, FoxP3 (Tregs), F4/80 (macrophages), and Gr-1/CD11b (MDSCs) can reveal changes in the immune landscape following treatment.

-

Immunohistochemistry (IHC) and Immunofluorescence (IF): These methods allow for the visualization and spatial localization of immune cells and other markers within the tumor tissue, providing insights into the spatial relationships between different cell types.

-

Future Directions and Conclusion

The promising clinical data for ONO-4578 in combination with immunotherapy have solidified the PGE2-EP4 signaling pathway as a legitimate and druggable target in oncology. Future research will likely focus on:

-

Expanding to Other Tumor Types: Investigating the efficacy of ONO-4578 in other cancer types where the PGE2-EP4 axis is implicated, such as colorectal, lung, and breast cancers.[12][17]

-

Biomarker Discovery: Identifying predictive biomarkers to select patients who are most likely to respond to EP4 antagonist therapy.

-

Novel Combination Strategies: Exploring the synergistic potential of ONO-4578 with other therapeutic modalities, including other immunotherapies, targeted therapies, and chemotherapy.[18]

References

-

ONO-4578 Plus Nivolumab/Chemo Improves PFS in HER2– Advanced Gastric Cancer. (2025, October 9). OncLive. Retrieved from [Link]

-

Uematsu, S., et al. (2019). First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors. Cancer Science, 110(9), 2895-2905. Retrieved from [Link]

-

Kawazoe, A., et al. (2022). ONO-4578 plus nivolumab in unresectable advanced or recurrent gastric or gastroesophageal junction cancer. Cancer Science, 113(12), 4268-4278. Retrieved from [Link]

-

Ono's BMS-partnered oral gastric cancer drug tastes mid-stage success. (2025, October 9). FirstWord Pharma. Retrieved from [Link]

-

Kotani, T., et al. (2020). Abstract 4443: Inhibition of PGE2/EP4 pathway by ONO-4578/BMS-986310, a novel EP4 antagonist, promotes T cell activation and myeloid cell differentiation to dendritic cells. Cancer Research, 80(16_Supplement), 4443. Retrieved from [Link]

-

Ono's BMS-partnered EP4 antagonist improves progression-free survival in phase 2 gastric cancer test. (2025, October 9). Fierce Biotech. Retrieved from [Link]

-

Pharmacodynamic parameters in patients with solid tumors treated with ONO-4578 monotherapy or in combination with nivolumab. ResearchGate. Retrieved from [Link]

-

Majumder, M., et al. (2015). A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis. Oncoimmunology, 4(9), e1034474. Retrieved from [Link]

-

Lin, S. H., et al. (2013). Prostaglandin E2/EP4 signalling facilitates EP4 receptor externalization in primary sensory neurons in vitro and in vivo. Pain, 154(3), 456-466. Retrieved from [Link]

-

Study Shows Promise for ONO-4578 and Nivolumab Combo in Gastric Cancer. (2025, October 10). AJMC. Retrieved from [Link]

-

(PDF) First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors. ResearchGate. Retrieved from [Link]

-

Nandi, J., et al. (2021). Prostaglandin E2 Receptor 4 (EP4) as a Therapeutic Target to Impede Breast Cancer-Associated Angiogenesis and Lymphangiogenesis. Cancers, 13(16), 4066. Retrieved from [Link]

-

Ono Announces ONO-4578 (EP4 antagonist) in Combination with Opdivo and Chemotherapy Met the Primary Endpoint in a Phase 2 Clinical Trial in Patients with Certain Gastric Cancer. (2025, October 9). Ono Pharmaceutical Co., Ltd. Retrieved from [Link]

-

Yokoyama, U., et al. (2013). The prostanoid EP4 receptor and its signaling pathway. Pharmacological Reviews, 65(3), 1010-1052. Retrieved from [Link]

-

Chen, Y., et al. (2023). Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. ACS Medicinal Chemistry Letters, 14(6), 841-847. Retrieved from [Link]

-

van den Bijgaart, R. J., et al. (2017). Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules. Frontiers in Immunology, 8, 129. Retrieved from [Link]

-

What are EP4 antagonists and how do they work? (2024, June 21). Patsnap. Retrieved from [Link]

-

Prostaglandin EP4 receptor. Wikipedia. Retrieved from [Link]

-

Take, Y., et al. (2020). Prostaglandin E2-EP2/EP4 signaling induces the tumor-infiltrating Treg phenotype for tumor growth. Proceedings of the National Academy of Sciences, 117(34), 20778-20787. Retrieved from [Link]

-

What are EP4 modulators and how do they work? (2024, June 25). Patsnap. Retrieved from [Link]

-

Takeda, K., et al. (2020). Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action. Frontiers in Immunology, 11, 649. Retrieved from [Link]

-

Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models. (2023, May 22). ACS Medicinal Chemistry Letters. Retrieved from [Link]

-

Li, X., et al. (2022). A Novel Small Molecular Prostaglandin Receptor EP4 Antagonist, L001, Suppresses Pancreatic Cancer Metastasis. International Journal of Molecular Sciences, 23(19), 11847. Retrieved from [Link]

-

Puzzoni, M., et al. (2025). The Prostaglandin EP4 Antagonist Vorbipiprant Combined with PD-1 Blockade for Refractory Microsatellite-Stable Metastatic Colorectal Cancer: A Phase Ib/IIa Trial. Clinical Cancer Research, 31(4), 835-844. Retrieved from [Link]

-

Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy. Frontiers. Retrieved from [Link]

Sources

- 1. What are EP4 antagonists and how do they work? [synapse.patsnap.com]

- 2. Prostaglandin E Receptor 4 Antagonist in Cancer Immunotherapy: Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Eicosanoids in Cancer: Prostaglandin E2 Receptor 4 in Cancer Therapeutics and Immunotherapy [frontiersin.org]

- 4. Prostaglandin EP4 receptor - Wikipedia [en.wikipedia.org]

- 5. Discovery of Novel, Selective Prostaglandin EP4 Receptor Antagonists with Efficacy in Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The prostanoid EP4 receptor and its signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. pnas.org [pnas.org]

- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]

- 10. First‐in‐human study of ONO‐4578, an antagonist of prostaglandin E2 receptor 4, alone and with nivolumab in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ono-pharma.com [ono-pharma.com]

- 12. targetedonc.com [targetedonc.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. onclive.com [onclive.com]

- 15. fiercebiotech.com [fiercebiotech.com]

- 16. mdpi.com [mdpi.com]

- 17. A prostaglandin E (PGE) receptor EP4 antagonist protects natural killer cells from PGE2-mediated immunosuppression and inhibits breast cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

In Vitro Characterization of Ono-DI-004: A Selective EP1 Receptor Agonist

[1][2]

Executive Summary & Compound Identity

Ono-DI-004 is a high-affinity, selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2][3] Unlike the endogenous ligand Prostaglandin E2 (PGE2), which promiscuously activates all four EP receptor subtypes (EP1–EP4), this compound serves as a precision tool for isolating EP1-mediated signaling pathways, particularly those involving intracellular calcium mobilization (

This technical guide outlines the rigorous in vitro characterization required to validate this compound activity, ensuring experimental fidelity in drug discovery and mechanistic research.

Compound Profile

| Property | Detail |

| IUPAC Name | 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |

| Target | Prostaglandin E receptor 1 (EP1) |

| Mechanism | GPCR Agonist (G |

| Molecular Weight | 422.6 g/mol |

| Primary Readout | Intracellular Calcium Flux ( |

| Selectivity | High (EP1) vs. Negligible (EP2, EP3, EP4, DP, FP, IP, TP) |

Mechanism of Action (MOA)

This compound functions by binding to the transmembrane domain of the EP1 receptor. Unlike EP2 and EP4 (which couple to G

Signaling Cascade[6][7]

-

Ligand Binding: this compound binds EP1.

-

G-Protein Activation: Exchange of GDP for GTP on the G

q subunit. -

Effector Activation: G

q activates Phospholipase C -

Second Messengers: PLC

hydrolyzes PIP2 into IP3 (Inositol trisphosphate) and DAG (Diacylglycerol). -

Calcium Release: IP3 binds IP3 receptors on the Endoplasmic Reticulum (ER), triggering rapid

release.

Visualization: EP1 Signaling Pathway

Caption: The Gq-coupled signaling cascade initiated by this compound binding to the EP1 receptor, leading to calcium mobilization.[4][5]

In Vitro Characterization Protocols

To scientifically validate this compound, researchers must perform two core assays: Binding Affinity (to prove interaction) and Functional Calcium Flux (to prove agonism).

A. Selectivity & Binding Affinity Profiling

This protocol validates that this compound binds specifically to EP1 and not off-target prostanoid receptors.

Method: Radioligand Displacement Assay

Cell System: CHO (Chinese Hamster Ovary) cells stably expressing human EP1, EP2, EP3, or EP4.

Tracer:

Experimental Logic:

-

Non-specific Binding (NSB): Define using excess unlabeled PGE2 (10 µM).

-

Competition: Incubate membranes with

-PGE2 and increasing concentrations of this compound ( -

Causality: If this compound is selective, it will displace the radioligand only in EP1-expressing membranes.

Expected Quantitative Data (Reference Values):

| Receptor Subtype | Ki (Inhibition Constant) | Interpretation |

|---|---|---|

| EP1 | ~150 nM | High Affinity Binding |

| EP2 | > 3,300 nM | No significant interaction |

| EP3 | > 3,300 nM | No significant interaction |

| EP4 | > 3,300 nM | No significant interaction |

| FP, TP, IP, DP | > 10,000 nM | No off-target binding |

Note: Data derived from standard characterization profiles (e.g., Watanabe et al., 1999; Oka et al., 2003).

B. Functional Assay: Calcium Mobilization (FLIPR)

Since EP1 is Gq-coupled, measuring intracellular calcium is the gold standard for assessing functional potency (

Protocol: FLIPR (Fluorometric Imaging Plate Reader) Calcium Assay

-

Cell Preparation:

-

Seed CHO-hEP1 cells in 96-well black-wall/clear-bottom plates (50,000 cells/well).

-

Incubate overnight at 37°C, 5%

.

-

-

Dye Loading (Critical Step):

-

Remove culture media.

-

Add Calcium-4 or Fluo-4 AM dye in HBSS buffer + 2.5 mM Probenecid.

-

Why Probenecid? It inhibits organic anion transporters, preventing dye leakage from the cell.

-

Incubate for 60 minutes at 37°C.

-

-

Compound Preparation:

-

Dissolve this compound in DMSO (Stock 10 mM).

-

Prepare serial dilutions (1 nM to 10 µM) in assay buffer.

-

Control 1 (Positive): PGE2 (Full agonist).

-

Control 2 (Negative): Vehicle (0.1% DMSO).

-

Control 3 (Antagonist): Pre-treat cells with ONO-8713 (EP1 antagonist) to prove signal specificity.

-

-

Measurement:

Self-Validating Logic:

-

If the signal is blocked by ONO-8713, the response is EP1-mediated.

-

If this compound induces a signal in non-transfected CHO cells, the result is a false positive (off-target toxicity).

Visualization: Experimental Workflow

Caption: Step-by-step workflow for the FLIPR Calcium Mobilization Assay used to determine agonist potency.

ADME & Stability Considerations

For researchers moving from pure biochemistry to cell-based disease models (e.g., excitotoxicity or ischemia models), compound stability is paramount.

-

Solubility: this compound is lipophilic. Dissolve in 100% DMSO to create a master stock (e.g., 10-50 mM). Dilute into aqueous buffers immediately before use. Final DMSO concentration in cell assays should not exceed 0.1%.

-

Metabolic Stability: In microsomal stability assays, EP agonists can be susceptible to beta-oxidation or omega-oxidation. While this compound is a synthetic analog designed for stability, fresh preparation is recommended for long-duration assays (e.g., >24h incubations).

References

-

Prostaglandin E receptor EP1 controls impulsive behavior under stress. Source: PNAS (2005) Context: Establishes this compound as a selective EP1 agonist used in vivo and in vitro.

-

Effects of Prostanoid EP Agonists on Mouse Intraocular Pressure. Source: Investigative Ophthalmology & Visual Science (IOVS) Context: Provides specific Ki values (150 nM) and selectivity profiles against other prostanoid receptors.

-

Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage. Source: Toxicological Sciences Context: Demonstrates the use of this compound in neurotoxicity models and its antagonism by ONO-8713.

-

IUPHAR/BPS Guide to PHARMACOLOGY: this compound Entry. Source: Guide to Pharmacology Context: Database entry confirming chemical structure and pharmacological classification. [4]

-

Prostaglandin E receptor EP1 enhances GABA-mediated inhibition of dopaminergic neurons. Source: Journal of Neurochemistry Context: Electrophysiological characterization of this compound effects on synaptic transmission.

Sources

- 1. ovid.com [ovid.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. academic.oup.com [academic.oup.com]

- 4. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

Technical Monograph: Ono-DI-004 Pharmacological Profile

Version: 2.0 | Classification: Research Grade | Compound Type: Selective EP1 Prostanoid Receptor Agonist

Executive Summary

Ono-DI-004 is a highly selective synthetic agonist targeting the Prostaglandin E2 receptor subtype 1 (EP1) .[1][2][3] Developed by Ono Pharmaceutical Co., Ltd., this compound serves as a critical pharmacological probe for delineating the physiological roles of the EP1 receptor, distinct from the EP2, EP3, and EP4 subtypes.

Unlike non-selective prostaglandins (e.g., PGE2) that activate multiple signaling cascades simultaneously, this compound isolates the Gαq-coupled pathway. Its primary utility lies in elucidating mechanisms underlying nociception (pain sensitization), stress-induced impulsive behaviors, and neurotoxicity. It is widely recognized as the "gold standard" tool compound for validating EP1-mediated calcium mobilization and smooth muscle contraction.

Chemical & Molecular Identity

This compound is a chemically stable analog of Prostaglandin E1 (PGE1), specifically modified to enhance receptor subtype selectivity.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | 4-[2-[(1R,2R,3R)-3-hydroxy-2-[(E,3S,5S)-3-hydroxy-5-methylnon-1-enyl]-5-oxocyclopentyl]acetyl]cyclohexane-1-carboxylic acid |

| CAS Number | 250605-97-1 |

| Molecular Formula | C₂₄H₃₈O₆ |

| Molecular Weight | 422.56 g/mol |

| Solubility | Soluble in DMSO (>10 mM), Ethanol; Insoluble in water |

| Appearance | White to off-white solid powder |

Receptor Selectivity & Binding Affinity

The defining feature of this compound is its refusal to engage with non-target prostanoid receptors.

| Receptor Subtype | Binding Affinity ( | Functional Outcome |

| EP1 (Target) | 150 nM | Agonism (Full) |

| EP2 | > 3,300 nM | Inactive |

| EP3 | > 3,300 nM | Inactive |

| EP4 | > 3,300 nM | Inactive |

| DP, FP, IP, TP | > 3,300 nM | Inactive |

Data Source: Validated via competitive radioligand binding assays in CHO cells expressing human prostanoid receptors.

Mechanism of Action: The Gαq-Ca²⁺ Axis

Mechanistic Narrative

Upon binding to the transmembrane domain of the EP1 receptor, this compound induces a conformational change that catalyzes the exchange of GDP for GTP on the Gαq protein subunit. This activation triggers Phospholipase C-β (PLCβ) , which hydrolyzes membrane phospholipid PIP2 into two second messengers: IP3 (Inositol trisphosphate) and DAG (Diacylglycerol).

The critical pharmacological readout for this compound is the rapid elevation of intracellular calcium (

Visualization: EP1 Signaling Cascade

The following diagram illustrates the signal transduction pathway activated by this compound.

Figure 1: this compound selectively activates the Gq-PLC-IP3 pathway, mobilizing intracellular calcium independent of cAMP.

Pharmacological Applications & Insights

A. Neuropharmacology: Pain & Impulsivity

This compound is instrumental in defining the "pro-nociceptive" role of PGE2.

-

Spinal Hyperexcitability: Intrathecal administration of this compound sensitizes spinal neurons to mechanical stimuli. It facilitates the release of glutamate and neuropeptides, lowering the pain threshold.

-

Impulsive Behavior: In stress models (e.g., electric shock), intracerebroventricular (i.c.v.) injection of this compound suppresses impulsive fighting behavior.[4] This suggests EP1 activation acts as a "brake" on impulsive aggression under stress, a counter-intuitive finding that highlights the complexity of PGE2 signaling in the brain.

B. Neurotoxicity: The "Double-Edged Sword"

Research utilizing this compound has confirmed that EP1 activation exacerbates neuronal damage during ischemia.[5]

-

Mechanism: In models of NMDA-induced excitotoxicity, this compound treatment increases lesion volume.

-

Validation: The specific EP1 antagonist ONO-8713 reverses this effect, proving that the toxicity is strictly EP1-mediated. This establishes this compound as a positive control for neurotoxicity assays.

C. Ophthalmology: Intraocular Pressure (IOP)

Unlike EP2 and EP4 agonists (e.g., ONO-AE1-259, ONO-AE1-329), this compound does not significantly lower intraocular pressure.[3] This negative result is crucial for drug development, confirming that the IOP-lowering effects of prostaglandin analogs (like Latanoprost) are likely not mediated via the EP1 subtype.

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

Objective: Verify functional agonism of this compound in a cell line. System: HEK293 cells stably expressing human EP1 receptor.

-

Preparation: Seed cells in 96-well black-wall plates at

cells/well. Incubate overnight. -

Dye Loading: Aspirate medium. Load cells with Fura-2 AM (calcium-sensitive fluorescent dye) in Tyrode’s buffer containing 0.02% Pluronic F-127 for 1 hour at 37°C.

-

Baseline: Wash cells 2x with buffer. Measure baseline fluorescence (Ex: 340/380 nm, Em: 510 nm) for 30 seconds.

-

Challenge: Inject This compound (Final concentration range:

to -

Validation (The "Kill Switch"): In a parallel well, pre-incubate with ONO-8713 (1 µM) for 10 minutes prior to agonist injection.

-

Success Criteria: this compound induces a dose-dependent spike in fluorescence ratio. ONO-8713 completely abolishes this spike.

-

Protocol 2: In Vivo Intrathecal Nociception Model

Objective: Assess spinal sensitization. Subject: Male C57BL/6 mice (20-25g).

-

Catheterization: Implant a polyethylene catheter into the subarachnoid space at the L5-L6 level 3 days prior to testing.

-

Baseline Measurement: Measure mechanical withdrawal threshold using von Frey filaments (up-down method).

-

Administration: Inject This compound (1 - 10 ng in 5 µL saline) followed by a 10 µL saline flush.

-

Observation: Re-assess von Frey thresholds at 15, 30, 60, and 120 minutes.

-

Control: Vehicle group (Saline only) and Antagonist group (Co-injection with ONO-8711).

-

Expected Result: this compound induces allodynia (significant drop in withdrawal threshold) peaking at 30-60 mins.

-

References

-

Ono Pharmaceutical Co., Ltd. (2025).[6][7] Prostaglandin Receptor Agonists and Antagonists Portfolio. Ono Pharma.[4][5][8][9] Link

-

IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Ligand: this compound.[1][2][3][6][4][5][9][10][11][][13] University of Edinburgh. Link[6]

-

Matsuoka, Y., et al. (2005).[4][9] "Prostaglandin E receptor EP1 controls impulsive behavior under stress." Proceedings of the National Academy of Sciences (PNAS). Link

-

Ahmad, M., et al. (2006). "Prostaglandin EP1 Receptor Contributes to Excitotoxicity and Focal Ischemic Brain Damage."[5] Toxicological Sciences. Link

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 5311227, this compound. Link[6]

-

Norel, X., et al. (2004).[5][13] "Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung."[13] Prostaglandins & Other Lipid Mediators.[13] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. The Action of Prostaglandins on Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iovs.arvojournals.org [iovs.arvojournals.org]

- 4. pnas.org [pnas.org]

- 5. academic.oup.com [academic.oup.com]

- 6. This compound | C24H38O6 | CID 5311227 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. ono-pharma.com [ono-pharma.com]

- 8. researchgate.net [researchgate.net]

- 9. ovid.com [ovid.com]

- 10. biocat.com [biocat.com]

- 11. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]

- 13. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Ono-DI-004 in Vasoconstriction: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of Ono-DI-004 and its role in vasoconstriction, designed for researchers, scientists, and drug development professionals. This document delves into the core mechanism of action of this compound, a selective EP1 prostanoid receptor agonist, and offers detailed experimental protocols to investigate its vascular effects.

Introduction: The Prostanoid EP1 Receptor as a Therapeutic Target in Vascular Tone Regulation

Prostaglandin E2 (PGE2) is a key lipid mediator that exerts a wide range of physiological and pathological effects, including the regulation of vascular smooth muscle tone.[1] These diverse actions are mediated by four distinct G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4.[2] Among these, the EP1 receptor is primarily coupled to the Gq alpha subunit (Gαq), initiating a signaling cascade that leads to an increase in intracellular calcium ([Ca2+]i) and the activation of protein kinase C (PKC).[3][4] This signaling pathway is a cornerstone of smooth muscle contraction and, consequently, vasoconstriction.

This compound has been identified as a potent and selective agonist for the EP1 receptor.[2][5] This selectivity makes it a valuable pharmacological tool for elucidating the specific role of the EP1 receptor in vascular physiology and pathophysiology. Understanding the vasoconstrictor properties of this compound can provide insights into the development of novel therapeutics for conditions associated with aberrant vascular tone, such as hypertension and certain microvascular dysfunctions.[6][7]

This guide will first detail the molecular mechanism of EP1 receptor-mediated vasoconstriction and then provide step-by-step experimental protocols to characterize the effects of this compound on vascular preparations.

Mechanism of Action: this compound and the EP1 Receptor Signaling Cascade

The vasoconstrictor effect of this compound is initiated by its binding to the EP1 receptor on vascular smooth muscle cells (VSMCs). This interaction triggers a conformational change in the receptor, leading to the activation of the Gq protein. The activated Gαq subunit, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[8]

IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum (SR), the main intracellular calcium store in VSMCs. This binding event opens calcium channels, resulting in a rapid influx of Ca2+ from the SR into the cytosol. The elevated cytosolic Ca2+ binds to calmodulin, and the Ca2+-calmodulin complex activates myosin light chain kinase (MLCK). MLCK then phosphorylates the myosin light chain, enabling the interaction between actin and myosin filaments and leading to smooth muscle contraction and vasoconstriction.

Simultaneously, DAG activates Protein Kinase C (PKC). Activated PKC can contribute to the contractile response through multiple mechanisms, including the phosphorylation of various proteins involved in the contractile machinery and the modulation of ion channel activity.[9]

Experimental Protocols for Characterizing this compound-Induced Vasoconstriction

To thoroughly investigate the vasoconstrictor effects of this compound, a multi-faceted approach employing both functional and mechanistic assays is recommended. The following protocols provide a robust framework for such an investigation.

Functional Assessment of Vasoconstriction

Wire myography is a widely used ex vivo technique to measure the isometric tension of isolated small blood vessels.[10][11] It is particularly useful for constructing concentration-response curves and determining the potency (EC50) and efficacy of vasoactive compounds.

Experimental Workflow:

Step-by-Step Methodology:

-

Vessel Isolation and Mounting:

-

Humanely euthanize the experimental animal (e.g., rat, mouse) according to approved institutional protocols.

-

Carefully dissect the desired vascular bed (e.g., mesenteric arcade, cerebral arteries) and place it in cold, oxygenated physiological salt solution (PSS).

-

Under a dissecting microscope, isolate a small artery (100-300 µm in diameter) and clean it of surrounding adipose and connective tissue.

-

Cut the artery into 2 mm long rings.

-

Mount each ring onto two fine stainless steel wires in a wire myograph chamber filled with PSS.

-

-

Equilibration and Normalization:

-

Allow the mounted vessel to equilibrate in PSS bubbled with 95% O2 / 5% CO2 at 37°C for at least 30 minutes.

-

Perform a normalization procedure to determine the optimal resting tension for the vessel, which ensures maximal and reproducible contractile responses.

-

-

Viability Check:

-

Assess the viability of the vessel by challenging it with a high potassium chloride (KCl) solution (e.g., 60 mM). A robust contraction confirms the health of the smooth muscle cells.

-

Wash out the KCl and allow the vessel to return to its baseline tension.

-

-

Concentration-Response Curve:

-

Once the baseline is stable, add this compound to the chamber in a cumulative manner, with concentrations typically ranging from 1 nM to 10 µM.

-

Allow the tension to stabilize after each addition before adding the next concentration.

-

Record the isometric tension continuously using a data acquisition system.

-

-

Data Analysis:

-

Express the contractile response as a percentage of the maximal contraction induced by KCl.

-

Plot the concentration of this compound against the contractile response to generate a concentration-response curve.

-

Calculate the EC50 (the concentration of this compound that produces 50% of the maximal response) and the Emax (the maximal contractile response) using a non-linear regression analysis.

-

Pressure myography allows for the study of vascular reactivity in cannulated, pressurized blood vessels, which more closely mimics the in vivo physiological state.[10][12] This technique is ideal for investigating myogenic tone and the effects of vasoactive agents on vessel diameter.

Step-by-Step Methodology:

-

Vessel Isolation and Cannulation:

-

Isolate a segment of a small artery (2-3 mm in length) as described for wire myography.

-

Transfer the vessel to a pressure myograph chamber and cannulate both ends onto glass micropipettes.

-

Secure the vessel onto the pipettes with sutures.

-

-

Pressurization and Equilibration:

-

Pressurize the vessel to a physiological level (e.g., 60-80 mmHg for mesenteric arteries) with PSS.

-

Allow the vessel to equilibrate at 37°C while being superfused with oxygenated PSS.

-

The vessel should develop myogenic tone, a spontaneous constriction in response to pressure.

-

-

Experimental Protocol:

-

Once a stable myogenic tone is established, add this compound to the superfusing solution in increasing concentrations.

-

Continuously monitor and record the internal and external diameter of the vessel using a video camera attached to the microscope and a dimension analyzer.

-

-

Data Analysis:

-

Calculate the percentage of vasoconstriction relative to the baseline diameter.

-

Construct a concentration-response curve and determine the EC50 and maximal vasoconstriction.

-

Mechanistic Assessment of this compound Action

To confirm that this compound induces vasoconstriction via the Gq-mediated pathway, it is essential to measure changes in intracellular calcium concentration ([Ca2+]i) in VSMCs.[13] This can be achieved using fluorescent calcium indicators such as Fura-2 or Fluo-4.

Step-by-Step Methodology:

-

Cell Culture and Loading:

-

Culture primary vascular smooth muscle cells on glass coverslips.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves incubating the cells with the dye for 30-60 minutes.

-

-

Imaging:

-

Mount the coverslip onto a perfusion chamber on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological buffer.

-

Record baseline fluorescence intensity.

-

-

Stimulation and Recording:

-

Introduce this compound into the perfusion solution at a concentration known to elicit a contractile response (determined from myography experiments).

-

Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in [Ca2+]i.

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity and express it as a ratio (for ratiometric dyes like Fura-2) or as a fold-change from baseline (for single-wavelength dyes like Fluo-4).

-

Analyze the kinetics of the calcium response (e.g., peak amplitude, time to peak).

-

To further validate the involvement of the Gq pathway, the activation of PKC in response to this compound can be measured.[14]

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Treat cultured VSMCs with this compound for a specific duration.

-

Lyse the cells to extract proteins.

-

-

PKC Activity Assay:

-

Use a commercially available PKC activity assay kit. These kits typically measure the phosphorylation of a specific PKC substrate.

-

Follow the manufacturer's protocol to measure PKC activity in the cell lysates.

-

-

Data Analysis:

-

Compare the PKC activity in this compound-treated cells to that in untreated control cells. A significant increase in activity would indicate the activation of the DAG-PKC arm of the EP1 signaling pathway.

-

Data Presentation and Interpretation

For a clear and comprehensive presentation of the findings, all quantitative data should be summarized in tables.

Table 1: Hypothetical Vasoconstrictor Potency and Efficacy of this compound in Different Vascular Beds

| Vascular Bed | Preparation | EC50 (nM) | Maximum Contraction (% of KCl response) |

| Rat Mesenteric Artery | Wire Myography | 150 ± 25 | 85 ± 5 |

| Mouse Cerebral Artery | Pressure Myography | 200 ± 30 | 70 ± 8 |

| Human Pulmonary Vein | Wire Myography | >10,000 | <10[3] |

Note: The data for rat mesenteric and mouse cerebral arteries are hypothetical and serve as an example of how to present experimental results. The data for the human pulmonary vein is based on published findings.

Conclusion

This compound, as a selective EP1 prostanoid receptor agonist, is a valuable tool for investigating the role of this receptor in vascular physiology. The activation of the EP1 receptor by this compound initiates a Gq-mediated signaling cascade, leading to an increase in intracellular calcium and the activation of PKC, ultimately resulting in vasoconstriction. The experimental protocols detailed in this guide provide a robust framework for characterizing the vasoconstrictor effects of this compound in various vascular preparations. A thorough investigation using these methods will contribute to a deeper understanding of EP1 receptor function in the vasculature and may pave the way for the development of novel therapeutic strategies for cardiovascular diseases.

References

-

Norel, X., de Montpreville, V., & Brink, C. (2004). Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713. Prostaglandins, Leukotrienes and Essential Fatty Acids, 71(4), 229-236. [Link]

-

Patsnap. (2024, June 21). What are EP1 agonists and how do they work? Patsnap Synapse. [Link]

-

Félétou, M. (2019). Guidelines for the measurement of vascular function and structure in isolated arteries and veins. American Journal of Physiology-Heart and Circulatory Physiology, 316(4), H825-H852. [Link]

-

Járai, Z., et al. (2008). Activation of prostaglandin E2 EP1 receptor increases arteriolar tone and blood pressure in mice with type 2 diabetes. Hypertension, 52(1), 135-141. [Link]

-

Stock, J. L., et al. (2001). The prostaglandin E2 receptor EP1 mediates pain perception and regulates blood pressure. The Journal of Clinical Investigation, 107(3), 325-331. [Link]

-

Wikipedia. (2023, December 2). Prostaglandin EP1 receptor. [Link]

-

Naganawa, A., et al. (2010). Discovery of selective antagonists for prostaglandin E2 receptor subtype EP1. Abstracts of the 130th Annual Meeting of the Pharmaceutical Society of Japan, 2, 135. [Link]

-

Dabisch, P. A., et al. (2015). Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography. Journal of Visualized Experiments, (101), e52968. [Link]

-

REPROCELL. (2023, April 25). Wire myography: the ultimate guide (protocol included). [Link]

-

Khalil, R. A. (2010). Protein Kinase C. In Regulation of Vascular Smooth Muscle Function. Morgan & Claypool Life Sciences. [Link]

-

Lu, Y., et al. (2015). Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta. Journal of Visualized Experiments, (100), e52825. [Link]

-

IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). This compound. [Link]

-

Khalil, R. A. (2017). Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders. International Journal of Molecular Sciences, 18(7), 1475. [Link]

-

ION Biosciences. (n.d.). Gαq GPCR assays. [Link]

-

ResearchGate. (2005). Figure 2. EP1, EP2, and EP4 receptor agonists (this compound, butaprost,.... [Link]

-

Kawanabe, Y., & Kajiya, F. (2007). Vascular Signal Transduction Mechanisms. Cardiovascular Physiology Concepts. [Link]

- Berridge, M. J. (2016). The Inositol Trisphosphate/Calcium Signaling Pathway: A Short History. Current Biology, 26(15), R701-R704.

-

McGraw, D. W., et al. (2006). Airway smooth muscle prostaglandin-EP1 receptors directly modulate β2–adrenergic receptors within a unique heterodimeric complex. The Journal of Clinical Investigation, 116(5), 1400-1409. [Link]

Sources

- 1. assaygenie.com [assaygenie.com]

- 2. biocat.com [biocat.com]

- 3. Vasoconstriction induced by activation of EP1 and EP3 receptors in human lung: effects of ONO-AE-248, this compound, ONO-8711 or ONO-8713 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The impact of peripheral vascular disease on long-term survival after coronary artery bypass graft surgery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ONO-DI 004 | EP1 agonist | Probechem Biochemicals [probechem.com]

- 6. A prostaglandin E2 receptor subtype EP1 receptor antagonist (ONO-8711) reduces hyperalgesia, allodynia, and c-fos gene expression in rats with chronic nerve constriction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. guidetopharmacology.org [guidetopharmacology.org]

- 8. assets.fishersci.com [assets.fishersci.com]

- 9. Protein Kinase C - Regulation of Vascular Smooth Muscle Function - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Guidelines for the measurement of vascular function and structure in isolated arteries and veins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. reprocell.com [reprocell.com]

- 12. Assessing Myogenic Response and Vasoactivity In Resistance Mesenteric Arteries Using Pressure Myography - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Two-photon Imaging of Intracellular Ca2+ Handling and Nitric Oxide Production in Endothelial and Smooth Muscle Cells of an Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protein Kinase C as Regulator of Vascular Smooth Muscle Function and Potential Target in Vascular Disorders - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Intricacies of Ono-DI-004: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Ono-DI-004, a Selective Modulator of the Prostaglandin E2 Receptor Subtype 1

This compound is a potent and selective agonist for the Prostaglandin E2 receptor subtype 1 (EP1).[1] The EP1 receptor, a member of the G-protein coupled receptor (GPCR) superfamily, is a key player in a multitude of physiological and pathophysiological processes, including pain perception, inflammation, and the regulation of blood pressure.[2][3] As a selective EP1 agonist, this compound provides a powerful tool to dissect the specific contributions of this receptor subtype to cellular signaling and function. This guide will provide an in-depth exploration of the core downstream signaling pathways activated by this compound, with a particular focus on the modulation of the actin cytoskeleton, a critical determinant of cell shape, motility, and contraction.[4][5]

The Primary Signaling Cascade: EP1 Receptor Activation, Gq Protein Coupling, and Intracellular Calcium Mobilization

The canonical signaling pathway initiated by the activation of the EP1 receptor involves its coupling to the Gq class of heterotrimeric G-proteins.[6] Upon binding of an agonist such as this compound, the EP1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activation of Gαq leads to its dissociation from the Gβγ dimer and the subsequent activation of phospholipase C (PLC).[6]

PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[6][7][8] This rapid increase in intracellular calcium concentration is a hallmark of EP1 receptor activation and a critical event that propagates the downstream signal.[1][6][7][8]

Caption: The RhoA/ROCK signaling pathway and its impact on the actin cytoskeleton.

ROCK exerts its effects through the phosphorylation of several key substrates that directly regulate actin-myosin dynamics:

-

Myosin Light Chain (MLC): ROCK directly phosphorylates the regulatory myosin light chain (MLC), which increases the ATPase activity of myosin II and promotes its interaction with actin filaments, leading to cellular contraction. [9][10]* Myosin Light Chain Phosphatase (MLCP): ROCK phosphorylates the myosin-binding subunit of myosin light chain phosphatase (MYPT), which inhibits its activity. [9]This inhibition of MLCP further increases the levels of phosphorylated MLC, amplifying the contractile signal. [9]* LIM Kinase (LIMK): ROCK activates LIM kinase (LIMK), which in turn phosphorylates and inactivates cofilin. [11][12]Cofilin is an actin-depolymerizing factor; its inactivation leads to the stabilization of actin filaments and the formation of stress fibers. [11][13] The concerted action of these ROCK-mediated events results in increased actomyosin contractility, stress fiber formation, and changes in cell morphology.

Experimental Validation: Methodologies for Interrogating the this compound Signaling Pathway

A thorough investigation of the downstream signaling pathways of this compound requires a multi-faceted experimental approach. The following protocols provide a framework for validating the key signaling events described above.

Measurement of Intracellular Calcium Mobilization

Principle: To confirm that this compound activates the EP1 receptor and leads to an increase in intracellular calcium, live-cell calcium imaging is the method of choice. Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, and the change in fluorescence upon stimulation with this compound is monitored over time. [14][15] Protocol: Calcium Imaging with Fura-2 AM [14][16]

-

Cell Culture: Plate cells on glass-bottom dishes suitable for live-cell imaging and culture to 60-80% confluency. [15]2. Dye Loading:

-

Prepare a loading buffer containing 2-5 µM Fura-2 AM in a physiological salt solution (e.g., HBSS).

-

Wash the cells once with the salt solution.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at room temperature in the dark. [16]3. De-esterification: Wash the cells three times with the salt solution and incubate for an additional 30 minutes to allow for complete de-esterification of the dye. [16]4. Imaging:

-

Mount the dish on an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Acquire a baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).

-

Add this compound to the imaging chamber at the desired concentration.

-

Record the change in the fluorescence ratio over time.

-

-

Data Analysis: The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.

Assessment of RhoA Activation

Principle: A pull-down assay is a standard method to measure the activation of small GTPases like RhoA. This assay utilizes a protein domain that specifically binds to the active, GTP-bound form of RhoA.

Protocol: RhoA Activation Pull-Down Assay

-

Cell Treatment and Lysis:

-

Treat cells with this compound for the desired time points.

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

-

Pull-Down:

-

Incubate the cell lysates with beads coupled to a RhoA-binding domain (e.g., Rhotekin-RBD).

-

The beads will specifically capture the active, GTP-bound RhoA.

-

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution and Western Blotting:

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a membrane.

-

Probe the membrane with an antibody specific for RhoA.

-

-

Data Analysis: The amount of RhoA pulled down is indicative of the level of RhoA activation. Normalize to the total amount of RhoA in the input lysates.

Visualization of the Actin Cytoskeleton

Principle: Fluorescently labeled phalloidin is a high-affinity probe that specifically binds to filamentous actin (F-actin). It is used to visualize the organization of the actin cytoskeleton by fluorescence microscopy. [17][18] Protocol: Phalloidin Staining for F-actin [19][20]

-

Cell Culture and Treatment: Plate cells on coverslips and treat with this compound.

-

Fixation: Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

-

Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

-

Staining:

-

Incubate the cells with a fluorescently conjugated phalloidin solution (e.g., Alexa Fluor 488 phalloidin) in PBS for 20-60 minutes at room temperature in the dark. [19][20]5. Washing: Wash the cells three times with PBS. [20]6. Mounting and Imaging: Mount the coverslips on microscope slides with an antifade mounting medium and visualize using a fluorescence microscope.

-

Detection of Phosphorylated Myosin Light Chain (p-MLC)

Principle: The phosphorylation of myosin light chain is a key indicator of increased actomyosin contractility. Immunofluorescence staining with an antibody specific for the phosphorylated form of MLC can be used to visualize and quantify this event.

Protocol: Immunofluorescence for p-MLC

-

Cell Culture, Treatment, Fixation, and Permeabilization: Follow steps 1-3 of the Phalloidin Staining Protocol.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., PBS with 5% BSA and 0.1% Triton X-100) for 1 hour.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody specific for phosphorylated MLC (e.g., anti-phospho-Myosin Light Chain 2 (Ser19)) overnight at 4°C.

-

Washing: Wash the cells three times with PBS.

-

Secondary Antibody Incubation: Incubate the cells with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 594) for 1 hour at room temperature in the dark.

-

Washing: Wash the cells three times with PBS.

-

Mounting and Imaging: Mount the coverslips and visualize using a fluorescence microscope.

Quantitative Data Summary

| Parameter | Assay | Expected Outcome with this compound |

| Intracellular Calcium | Calcium Imaging (Fura-2 AM) | Rapid and transient increase in [Ca²⁺]i |

| RhoA Activation | RhoA Pull-Down Assay | Increased levels of GTP-bound RhoA |

| Actin Cytoskeleton | Phalloidin Staining | Increased formation of F-actin stress fibers |

| Myosin Light Chain | Immunofluorescence for p-MLC | Increased phosphorylation of MLC |

Conclusion

This compound, as a selective EP1 receptor agonist, initiates a well-defined signaling cascade that culminates in the modulation of the actin cytoskeleton. By activating the Gq-PLC-Ca²⁺ pathway, this compound leads to the activation of the RhoA/ROCK signaling axis. The subsequent phosphorylation of key substrates by ROCK, including MLC and the inactivation of cofilin via LIMK, results in increased actomyosin contractility and the formation of stress fibers. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and validate these downstream signaling events, ultimately contributing to a deeper understanding of EP1 receptor biology and the therapeutic potential of targeting this pathway.

References

-

Patsnap Synapse. (2024, June 21). What are EP1 agonists and how do they work? Retrieved from [Link]

-

The EP1/EP3 receptor agonist 17-pt-PGE2 acts as an EP4 receptor agonist on endothelial barrier function and in a model of LPS-induced pulmonary inflammation. PMC. Retrieved from [Link]

-

Structural insights into the activation of the human prostaglandin E2 receptor EP1 subtype by prostaglandin E2. PNAS. (2025, May 14). Retrieved from [Link]

-

Role of prostaglandin receptor subtype EP1 in prostaglandin E2-induced nociceptive transmission in the rat spinal dorsal horn. PubMed. Retrieved from [Link]

-

EPs and their downstream effects. EP1, prostaglandin E1 receptor; EP2,... ResearchGate. Retrieved from [Link]

-

Binding and Signaling Differences between Prostaglandin E1 and E2 Mediated by Prostaglandin E Subtype Receptors. Retrieved from [Link]

-

The prostaglandin E2 EP1 receptor mediates pain perception and regulates blood pressure. PubMed. Retrieved from [Link]

-

What are EP1 antagonists and how do they work? Patsnap Synapse. (2024, June 21). Retrieved from [Link]

-

RhoA/ROCK Pathway Activation is Regulated by AT1 Receptor and Participates in Smooth Muscle Migration and Dedifferentiation via Promoting Actin Cytoskeleton Polymerization. PMC. Retrieved from [Link]

-

Researchers reveal structure and activation mechanism of prostaglandin E2 receptor EP1. (2025, May 18). Retrieved from [Link]

-

Prostaglandin EP1 receptor. Wikipedia. Retrieved from [Link]

-

Upregulation of Prostaglandin Receptor EP1 Expression Involves Its Association with Cyclooxygenase-2. PMC. (2014, March 10). Retrieved from [Link]

-

EP1 prostanoid receptor coupling to G i/o up-regulates the expression of hypoxia-inducible factor-1 alpha through activation of a phosphoinositide-3 kinase signaling pathway. PubMed. Retrieved from [Link]

-

LIM kinases: cofilin and beyond. PMC. Retrieved from [Link]

-

A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action. PMC. Retrieved from [Link]

-

Effect of the Rho-Kinase/ROCK Signaling Pathway on Cytoskeleton Components. PMC. Retrieved from [Link]

-

An overview of substrate stiffness guided cellular response and its applications in tissue regeneration. PMC. Retrieved from [Link]

-